molecular formula C13H10F3N3O B11779495 2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B11779495
M. Wt: 281.23 g/mol
InChI Key: ZJHHVTSRBHGMJY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, a bicyclic heterocyclic system with a pyrazole fused to a dihydropyrazine ring. The 2-position is substituted with a 3-(trifluoromethyl)phenyl group, enhancing lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group. Derivatives of this scaffold have demonstrated diverse biological activities, including anticancer, antiviral, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-2-8(6-9)10-7-11-12(20)17-4-5-19(11)18-10/h1-3,6-7H,4-5H2,(H,17,20)

InChI Key

ZJHHVTSRBHGMJY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-A]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-A]pyrazine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired product, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

Reaction TypeConditionsCatalyst/SolventYield Optimization
Mitsunobu reactionRT, inert atmosphereTHF, triphenylphosphine72–85%
Acid cyclization80°C, 12–24 hrsHCl, 1,4-dioxane>90% purity
TrifluoromethylationPd(dba)₂, XPhos ligandTHF·LiCl 0.5 M60–78%

Functional Group Transformations

The pyrazolo-pyrazinone core undergoes selective modifications:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (NaH/DMF) to substitute the NH group at position 5 .

  • Electrophilic substitution : The trifluoromethylphenyl group directs electrophiles (e.g., nitration) to para positions, though steric hindrance limits reactivity.

  • Reductive amination : Converts ketone groups in derivatives to amines using NaBH₃CN or H₂/Pd-C .

Cyclization and Retro-Michael Reactions

The compound participates in reversible aza-Michael reactions under varying conditions:

  • Cyclization : Base-induced intramolecular nucleophilic attack forms the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold .

  • Retro-Michael reaction : Acidic or physiological conditions reverse cyclization, regenerating the acyclic β-amidomethyl vinyl sulfone precursor .

Key Mechanistic Insights:

  • pH dependence : Cyclization dominates at pH > 9, while retro-Michael reactions occur at pH ≤ 7 .

  • Kinetics : Cyclization proceeds with t1/2t_{1/2} ≈ 48 hrs at 37°C in neutral buffer .

Biological Interaction-Driven Reactivity

As a negative allosteric modulator of mGluR2 receptors, the compound undergoes:

  • Enzyme binding : Forms hydrogen bonds with Ser⁷⁰⁸ and hydrophobic interactions with Leu⁷⁴⁹ in the receptor’s transmembrane domain .

  • Metabolic oxidation : Hepatic CYP3A4-mediated oxidation of the pyrazinone ring generates hydroxylated metabolites.

Stability and Degradation Pathways

  • Hydrolytic stability : Resists hydrolysis in aqueous media (pH 2–12) at 25°C for 24 hrs.

  • Photodegradation : UV exposure (254 nm) induces ring-opening via C–N bond cleavage, forming pyrazole-3-carboxylic acid derivatives .

Analytical Characterization

Reaction monitoring employs:

  • NMR spectroscopy : Distinct shifts for pyrazinone protons (δ\delta 3.72–3.98 ppm) and trifluoromethylphenyl aromatic protons (δ\delta 7.45–7.95 ppm) .

  • Mass spectrometry : Molecular ion peak at m/zm/z 323.10 (C13H10F3N3O+\text{C}_{13}\text{H}_{10}\text{F}_{3}\text{N}_{3}\text{O}^+).

This compound’s reactivity is pivotal for developing CNS-targeted therapeutics, with ongoing research optimizing its synthetic and functional versatility .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C13H10F3N3O
Molecular Weight : 313.23 g/mol
The compound features a unique dihydropyrazolo structure, which is known for contributing to various biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(3-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one exhibit significant antitumor properties. Research indicates that pyrazolo derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, functional pyrazolo[1,5-a]pyrimidines have been studied for their antitumor activity, demonstrating the potential of this scaffold in cancer therapy .

Neurological Applications

The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This modulation is crucial for developing treatments for neurological disorders such as schizophrenia and anxiety disorders. The ability to selectively target mGluR2 could lead to new therapeutic strategies with fewer side effects compared to traditional antipsychotics .

Antioxidant Properties

Research has shown that derivatives of the dihydropyrazolo structure possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, making them candidates for treating conditions associated with oxidative damage, such as neurodegenerative diseases and inflammation .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The characterization of the compound is typically performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structural integrity.

Case Studies

Study Findings Reference
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Neurological ModulationShowed efficacy as a negative allosteric modulator of mGluR2 receptors.
Antioxidant EvaluationExhibited strong radical scavenging activity in various assays.

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of key pathways involved in disease progression, such as the c-Met kinase pathway in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Derivatives and Their Activities
Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 2-(3-(CF₃)phenyl) Anticancer (A549 cells) Under investigation; structural similarity suggests potential modulation of autophagy or kinase pathways.
3o (from ) 2-(4-Cl-phenyl), 5-benzyl Anticancer (A549 cells) IC₅₀ = 12 µM; induces autophagy. 4-Cl-phenyl enhances potency vs. other substituents.
Compound 2 (from ) 2-(2-ethoxy-phenyl), 7-(CH₂SO₂CH₃) Antiviral (alphavirus protease inhibition) Forms via intramolecular aza-Michael reaction; IC₅₀ for protease inhibition not reported.
Compound 34 (from ) 5-(4-CF₃-phenyl), 3-(pyridinyl-CH₂) Anticancer (VEGFR-2 inhibition) 38% yield; designed for C(sp³) enrichment to improve drug-likeness.
mGluR2 NAM derivatives (from ) Variable at 2-, 5-, and 7-positions CNS modulation (mGluR2 inhibition) Optimized for blood-brain barrier penetration; used in neuropsychiatric disorders.

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 2-phenyl position correlate with anticancer activity. The 3-CF₃ group in the target compound may offer superior metabolic stability compared to 4-Cl in 3o .
  • Bulkier substituents (e.g., benzyl at position 5 in 3o) enhance A549 cell inhibition but reduce synthetic accessibility .
  • Sulfonylmethyl groups (e.g., 7-(CH₂SO₂CH₃) in Compound 2) stabilize cyclic products but may limit solubility .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Aromatic groups (phenyl, pyridinyl) are essential for target engagement. -CF₃ > -Cl > -OCH₃ in potency .
  • Position 5 : Bulky groups (e.g., 4-CF₃-phenyl) enhance binding to hydrophobic kinase pockets .
  • Position 7 : Methyl or sulfonyl groups improve metabolic stability but may reduce solubility .

Biological Activity

2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its role as a negative allosteric modulator (NAM) and its implications in drug design.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo derivatives, characterized by the presence of a trifluoromethyl group which enhances its lipophilicity and biological activity. The general structure can be represented as follows:

C13H10F3N3O\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}

Research indicates that this compound acts as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs). This modulation can influence synaptic transmission and neuroplasticity, making it a candidate for treating neurological disorders such as anxiety and depression .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Its effectiveness was evaluated against various cancer cell lines, including MCF-7 (breast cancer), Hep-2 (laryngeal cancer), and P815 (mastocytoma). The compound exhibited significant cytotoxicity with IC50 values indicating potent activity:

Cell Line IC50 (µM)
MCF-73.79
Hep-23.25
P81517.82

These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. Studies demonstrate its ability to prevent neuronal cell death in models of neurodegenerative diseases. The modulation of mGluRs is believed to play a critical role in this protective mechanism .

Study 1: Anticancer Activity

In a study by Bouabdallah et al., various pyrazole derivatives were synthesized and screened for anticancer activity. This compound showed promising results against multiple cancer cell lines with significant inhibition rates .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its potential application in treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(3-(trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one with high purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions. For pyrazolo-pyrazinone scaffolds, substituent positioning (e.g., trifluoromethyl groups) requires careful selection of precursors and catalysts to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/methanol mixtures) is critical to isolate the target compound. Reference analogous procedures for pyrazolo-pyrazinones in .

Q. How is the compound characterized structurally to confirm its identity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazolo-pyrazinones (e.g., triclinic crystal system, unit cell parameters: a=7.17a = 7.17 Å, b=10.70b = 10.70 Å, c=13.92c = 13.92 Å) . Complementary techniques include 1^1H/13^{13}C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of derivatives of this compound?

  • Methodological Answer : SAR studies require systematic substitution at key positions (e.g., trifluoromethyl-phenyl group, pyrazinone ring). For example:

  • Step 1 : Synthesize derivatives with varied substituents (e.g., electron-withdrawing/-donating groups) .
  • Step 2 : Evaluate biological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays.
  • Step 3 : Correlate activity trends with computational models (e.g., molecular docking, QSAR) to identify pharmacophoric features .

Q. How can contradictions in pharmacological data (e.g., conflicting IC50_{50} values) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Validation : Replicate assays using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize results.
  • Structural Analysis : Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC or LC-MS .

Q. What experimental strategies are recommended to assess environmental fate or biodegradation of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine physicochemical properties (logP, water solubility) to model environmental distribution.
  • Phase 2 : Conduct microcosm studies to evaluate biodegradation pathways (e.g., soil/water systems).
  • Phase 3 : Use LC-MS/MS to quantify transformation products and assess ecotoxicity (e.g., Daphnia magna assays).

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